molecular formula C25H34O6 B1683875 Budésonide CAS No. 51333-22-3

Budésonide

Numéro de catalogue B1683875
Numéro CAS: 51333-22-3
Poids moléculaire: 430.5 g/mol
Clé InChI: VOVIALXJUBGFJZ-PNYLKFOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Budesonide is a glucocorticoid steroid used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It is available in various forms including an inhaler, pill, nasal spray, and rectal forms .


Synthesis Analysis

Existing preparation methods of budesonide require the utilization of corrosive acids and involve an expensive purification process. A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in recent research findings .


Molecular Structure Analysis

Budesonide is a mix of the 22R and 22S epimer . It is designated chemically as (RS)16a,17a-(Butylidenedioxy)-11,21-dihydroxypregna-1,4-diene-3,20-dione .


Chemical Reactions Analysis

The existing preparation methods of budesonide require the utilization of corrosive acids . The electrochemical behavior of Budesonide has been studied based on the cyclic voltammograms .


Physical And Chemical Properties Analysis

Budesonide has a molecular formula of C25H34O6 and a molecular weight of 430.5 g/mol . Its distinct physico-chemical properties include logP of 2.42 and pKa of 13.74 .

Applications De Recherche Scientifique

Traitement des maladies respiratoires

La budésonide est un corticostéroïde largement disponible et peu coûteux utilisé de manière extensive pour traiter les maladies respiratoires telles que la COVID-19 et l'asthme . Elle contribue à réduire l'inflammation et l'irritation dans les poumons, favorisant une respiration plus fluide .

Détermination électrochimique

La this compound peut être déterminée électrochimiquement, ce qui est important pour la détermination quantitative des produits pharmaceutiques utilisés dans le traitement des patients souffrant de maladies comme la COVID-19 . Cette méthode est particulièrement utile dans les échantillons réels .

Préparation d'un procédé en flux continu

Un procédé en flux continu rentable pour la synthèse de la this compound a été développé . Ce procédé peut être facilement transféré à une échelle industrielle, rendant la production de this compound plus efficace .

Médicament anti-asthmatique

La this compound est utilisée comme médicament anti-asthmatique . Elle est devenue générique en 2019, la rendant plus accessible aux patients souffrant d'asthme sévère .

Inhalateur combiné this compound/formotérol

Le développement de l'inhalateur combiné this compound/formotérol (BUD/FORM) a contribué à la thérapie d'entretien et de soulagement (MART) BUD/FORM largement utilisée . Cette combinaison s'est avérée être une thérapie à la demande généralement recommandée pour l'asthme .

Traitement de la maladie inflammatoire de l'intestin

La this compound est également utilisée pour traiter la maladie inflammatoire de l'intestin . Elle contribue à réduire l'inflammation dans l'intestin, apportant un soulagement aux patients souffrant de cette maladie .

Mécanisme D'action

Target of Action

Budesonide is a glucocorticoid that primarily targets glucocorticoid receptors . These receptors are found in almost all cells of the body, playing a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Budesonide, upon binding to the glucocorticoid receptors, controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .

Biochemical Pathways

Budesonide affects multiple biochemical pathways. It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . It also modifies key pathogenic biomarkers in immunoglobulin A nephropathy, providing insights into the biochemical pathways through which it exerts its effects .

Pharmacokinetics

Budesonide is extensively metabolized, with over 90% activity on the first passage through the liver . No unchanged Budesonide has been found in urine . The pharmacokinetic properties of Budesonide, including its high rate of metabolism and excretion, impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of Budesonide’s action are extensive. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . These actions result in the prevention or control of inflammation, thereby alleviating symptoms in conditions such as asthma, Crohn’s disease, and ulcerative colitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Budesonide. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.066, which means the use of Budesonide is predicted to present an insignificant risk to the environment . . These environmental factors can potentially influence the action and efficacy of Budesonide.

Safety and Hazards

Budesonide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

Orientations Futures

There is significant interest in unraveling changes in the usage of budesonide, including epidemiological factors such as early life events, infectious processes, environmental agents, and dietary habits . The exact reasons behind the increasing incidence and prevalence of conditions treated by budesonide are largely unknown and cannot be solely explained by increased disease recognition .

Analyse Biochimique

Biochemical Properties

The biotransformation of Budesonide was studied in vitro and compared to the biotransformation of other glucocorticoids . Budesonide was degraded 3–6 times as rapidly as triamcinolone acetonide in human and rat liver, respectively . Two of the main metabolites of Budesonide in human liver are 6 beta-hydroxy budesonide and 16 alpha-hydroxy prednisolone . The formation of these metabolites are important inactivation steps .

Cellular Effects

Budesonide has been shown to have significant effects on various types of cells and cellular processes. For example, it has been used in the treatment of patients with Immunoglobulin A Nephropathy (IgAN), where it modifies key pathogenic biomarkers .

Molecular Mechanism

Budesonide exerts its effects at the molecular level through various mechanisms. It is involved in the downregulation of the local production of the polymeric poorly O-galactosylated form of IgA1 or galactose-deficient IgA1 (Gd-IgA1) and generation of pathogenic IgA-containing immune complexes (IgA-IC) .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Budesonide was studied in healthy male volunteers after inhalation, oral and intravenous administration . The plasma half-life was 2.8 +/- 1.1 h (mean +/- SD), distribution volume 301.3 +/ 41.7 1 and plasma clearance 83.7 +/- 27.5 1/h .

Metabolic Pathways

Budesonide is involved in several metabolic pathways. It is rapidly degraded in the liver, with the formation of 6 beta-hydroxy budesonide and 16 alpha-hydroxy prednisolone being key inactivation steps .

Transport and Distribution

The systemic availability of Budesonide was 10.7 +/- 4.3% after oral administration and 72.8 +/- 42.0% after inhalation, corrected for the amounts of substance deposited in the inhalation device and oral cavity .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Budesonide involves the conversion of a precursor compound, 16α,17α-epoxy-pregnenolone acetate, into the final product through a series of chemical reactions.", "Starting Materials": [ "16α,17α-epoxy-pregnenolone acetate", "Sodium hydride", "Bromoacetic acid", "Palladium on carbon", "Hydrogen gas", "Chloroform", "Methanol", "Acetic acid", "Sodium hydroxide", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "16α,17α-epoxy-pregnenolone acetate is treated with sodium hydride in dry THF to form the corresponding enolate.", "The enolate is then reacted with bromoacetic acid in the presence of palladium on carbon and hydrogen gas to form 16α,17α-(1-methoxycarbonyl)ethylidene-pregnenolone.", "The resulting compound is then treated with chloroform and methanol in the presence of acetic acid to form 16α,17α-(2-methoxycarbonyl)ethylidene-pregnenolone.", "The above compound is then treated with sodium hydroxide and methanesulfonic acid to form budesonide intermediate, 16α,17α-(2-formylacetal)-pregnene-3,20-dione.", "The final step involves the treatment of the intermediate with sodium bicarbonate and sodium chloride in water to form the final product, Budesonide." ] }

Numéro CAS

51333-22-3

Formule moléculaire

C25H34O6

Poids moléculaire

430.5 g/mol

Nom IUPAC

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

Clé InChI

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES isomérique

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

SMILES canonique

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Apparence

Solid powder

Point d'ébullition

599.7

Color/Form

Crystals

melting_point

221-232 °C (decomposes)

Autres numéros CAS

51333-22-3
51372-29-3

Description physique

Solid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Chemical stability: Stable under recommended storage conditions.

Solubilité

Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Budesonide
Budesonide, (R)-Isomer
Budesonide, (S)-Isomer
Horacort
Pulmicort
Rhinocort

Pression de vapeur

8.81X10-15 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Budesonide
Reactant of Route 2
Budesonide
Reactant of Route 3
Reactant of Route 3
Budesonide
Reactant of Route 4
Budesonide
Reactant of Route 5
Budesonide
Reactant of Route 6
Budesonide

Q & A

Q1: What is the primary mechanism of action of budesonide?

A1: Budesonide is a synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. [] This complex then translocates to the nucleus and binds to specific DNA sequences, modulating gene transcription. [] This leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators like cytokines and chemokines. [, ]

Q2: How effective is budesonide in inducing and maintaining remission in Crohn's disease?

A2: Studies show that while budesonide is more effective than placebo or mesalamine for inducing remission in Crohn's disease, its efficacy is lower compared to conventional steroids, especially in patients with severe disease. [] Moreover, its ability to maintain remission in Crohn’s disease is not superior to placebo or weaning prednisolone. []

Q3: How does the route of administration affect the clinical efficacy of budesonide in treating hay fever?

A3: Research indicates that the clinical efficacy of budesonide in hay fever treatment is dependent on topical nasal application. [] While intranasal budesonide effectively reduces nasal symptoms, oral budesonide, even at doses yielding comparable plasma levels, does not show significant efficacy. []

Q4: Can budesonide administered through inhalation for asthma treatment have beneficial effects on nasal allergic disease?

A4: Yes, studies show that inhaled budesonide, even without direct nasal deposition, can reduce nasal eosinophilia, inflammatory markers like eosinophil cationic protein in nasal lavage fluid, and attenuate nasal symptoms during allergy season. [] This suggests a systemic anti-inflammatory effect of budesonide even when administered through inhalation.

Q5: How does budesonide compare to other treatment options for exercise-induced bronchoconstriction (EIB) in children with asthma?

A6: While all active treatments in a study on children with EIB were more effective than placebo, a combination of budesonide and montelukast demonstrated superior efficacy compared to budesonide alone or budesonide plus formoterol. [] Montelukast alone also showed greater effectiveness than budesonide alone or budesonide plus formoterol. []

Q6: Is budesonide effective in treating acute wheezing in infants?

A7: Research suggests that nebulized budesonide is effective in treating acute wheezing and dyspnea in infants up to 24 months old. [] Infants treated with budesonide showed faster clinical improvement and a shorter hospitalization period compared to those receiving ipratropium bromide. []

Q7: What are the potential adverse effects of long-term budesonide maintenance therapy in microscopic colitis?

A11: A population-based study found that long-term budesonide maintenance therapy in microscopic colitis appears to be generally well-tolerated. [] There was no significant difference in the incidence of osteopenia/osteoporosis, diabetes mellitus, hypertension, glaucoma, or cataracts between patients receiving budesonide maintenance and those not receiving budesonide. []

Q8: What formulations of budesonide are available?

A12: Budesonide is available in various formulations, including pressurized metered-dose inhalers (pMDI), dry powder inhalers (DPI), nebulized suspensions, and oral capsules. [, , , ] The choice of formulation depends on the indication, patient preference, and desired site of action.

Q9: How does the systemic availability of budesonide differ between different dry powder inhaler (DPI) devices?

A13: A study comparing budesonide DPI-A and a redesigned DPI-B found that both devices demonstrated systemic absorption bioequivalence at equivalent doses. [] This suggests that the redesign of the DPI-B did not significantly affect the systemic availability of budesonide.

Q10: What is the rationale for developing multistage nanodelivery vehicles for oral budesonide delivery in IBD?

A14: Researchers are exploring multistage nanodelivery vehicles, such as budesonide-loaded PLGA nanoparticles encapsulated within porous silicon microparticles, to overcome challenges associated with oral drug delivery in IBD. [] This approach aims to protect the drug from degradation in the stomach, enhance its delivery to the inflamed intestinal mucosa, and enable controlled release for improved therapeutic efficacy.

Q11: What are some areas of ongoing research on budesonide?

A15: Ongoing research on budesonide includes exploring new drug delivery systems for targeted therapy, understanding the role of histone deacetylases (HDACs) in mediating its effects in different cell types, and investigating its potential in treating a wider range of inflammatory conditions. [, ] Further research is also needed to establish the long-term safety and efficacy of budesonide in various patient populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.